Oxime vs. Ketone: Hydrogen Bonding Advantage
The oxime derivative of 4-benzyloxyacetophenone introduces a hydrogen bond donor (N-OH) and acceptor (C=N) absent in the parent ketone [1]. This functional transformation increases topological polar surface area (TPSA) from 26.3 Ų (ketone) to 41.8 Ų (oxime), a 59% increase that enhances aqueous solubility and target engagement potential . In antimicrobial SAR studies, oxime ether derivatives consistently show superior activity compared to their ketone precursors, attributable to this hydrogen bonding capacity [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 41.8 Ų (calculated) |
| Comparator Or Baseline | 4-benzyloxyacetophenone: 26.3 Ų (calculated) |
| Quantified Difference | +59% (15.5 Ų increase) |
| Conditions | Calculated values based on chemical structure |
Why This Matters
Increased TPSA correlates with improved aqueous solubility and potential for target engagement, differentiating the oxime from the parent ketone for biological assays.
- [1] PubChem. 1-(4-Benzyloxyphenyl)ethanone (ketone). View Source
- [2] Synthesis, spectral, crystal and antimicrobial studies of biologically potent oxime ethers of nitrogen, oxygen and sulfur heterocycles. Bioorg Med Chem Lett. 2009;19(12):3344-3347. View Source
